molecular formula C9H11ClO2 B1628622 (3-Chloro-4-ethoxyphenyl)methanol CAS No. 915922-38-2

(3-Chloro-4-ethoxyphenyl)methanol

Cat. No.: B1628622
CAS No.: 915922-38-2
M. Wt: 186.63 g/mol
InChI Key: XDMSWKRBTYPQFO-UHFFFAOYSA-N
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Description

(3-Chloro-4-ethoxyphenyl)methanol is a substituted benzyl alcohol derivative characterized by a chloro (-Cl) group at the 3-position and an ethoxy (-OCH₂CH₃) group at the 4-position of the phenyl ring, with a hydroxymethyl (-CH₂OH) group attached to the aromatic carbon. Such methodologies are commonly employed in the preparation of benzylic alcohols.

The compound’s structural features—chloro and ethoxy substituents—impart distinct electronic and steric properties. The electron-withdrawing chloro group may enhance stability against oxidation, while the ethoxy group contributes to lipophilicity, influencing solubility and reactivity. These attributes make it relevant in pharmaceutical and agrochemical research, as evidenced by structurally related compounds in pesticide formulations (e.g., urea herbicides with chloro-ethoxy-phenyl motifs) .

Properties

IUPAC Name

(3-chloro-4-ethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-5,11H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMSWKRBTYPQFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598300
Record name (3-Chloro-4-ethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915922-38-2
Record name 3-Chloro-4-ethoxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915922-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloro-4-ethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-ethoxyphenyl)methanol typically involves the chlorination of 4-ethoxyphenylmethanol. The reaction is carried out using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-ethoxyphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Chloro-4-ethoxyphenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chloro-4-ethoxyphenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of (3-Chloro-4-ethoxyphenyl)methanol, ranked by structural similarity (as per ) and functional group variations:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Similarity Score Key Properties/Applications
(3-Chloro-4-(trifluoromethoxy)phenyl)methanol 56456-48-5 C₈H₆ClF₃O₂ 226.58 -Cl (3), -O-CF₃ (4), -CH₂OH (1) 0.78 Higher electronegativity; agrochemical intermediates
4-Chloro-3-(hydroxymethyl)phenol 876299-47-7 C₇H₇ClO₂ 158.58 -Cl (4), -OH (3), -CH₂OH (1) 0.75 Increased polarity; potential antimicrobial use
(3-Chloro-5-ethoxy-4-methoxyphenyl)methanol 898693-19-1 C₁₀H₁₃ClO₃ 216.66 -Cl (3), -OCH₂CH₃ (5), -OCH₃ (4), -CH₂OH (1) N/A Enhanced lipophilicity; synthetic intermediate
2-(2,4,6-Trichlorophenoxy)ethanol 6161-87-1 C₈H₇Cl₃O₂ 257.50 -Cl (2,4,6), -OCH₂CH₂OH (1) 0.69 Herbicidal activity; persistence in environment
(3-Methoxy-5-methylphenyl)methanol 119650-44-1 C₉H₁₂O₂ 152.19 -OCH₃ (3), -CH₃ (5), -CH₂OH (1) 0.68 Reduced halogenation; fragrance or polymer precursor

Electronic and Reactivity Differences

  • Electron-Withdrawing vs. The methoxy group in 119650-44-1 is electron-donating, which may lower acidity of the hydroxymethyl group relative to chloro-substituted analogues.
  • Polarity and Solubility: 4-Chloro-3-(hydroxymethyl)phenol (876299-47-7) exhibits higher polarity due to the phenolic -OH group, likely enhancing water solubility but reducing membrane permeability compared to ethoxy/methoxy derivatives . The trichlorophenoxy ethanol (6161-87-1) demonstrates extreme hydrophobicity, aligning with its historical use in herbicides .

Biological Activity

(3-Chloro-4-ethoxyphenyl)methanol is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C10H13ClOC_{10}H_{13}ClO. The structure features a chlorinated phenolic group with an ethoxy substituent, contributing to its reactivity and biological activity. The presence of the hydroxymethyl group enhances its potential interactions with biological molecules.

Synthesis Methods

Various synthetic routes have been developed for this compound, including:

  • Nucleophilic Substitution : Chlorinated phenols can be synthesized through nucleophilic substitution reactions involving appropriate alkyl halides.
  • Reduction Reactions : The compound can also be obtained by reducing corresponding carbonyl compounds using reducing agents like sodium borohydride.
  • Reflux Conditions : Reactions under reflux conditions with solvents such as methanol are commonly employed to facilitate the formation of the desired product.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial and fungal strains, suggesting that this compound may possess similar antimicrobial effects .
  • Anticancer Activity : Studies on structurally related chlorinated phenolic compounds reveal significant antiproliferative effects against cancer cell lines. For instance, chlorinated phenolic derivatives have demonstrated IC50 values in the low micromolar range against breast cancer cells .
  • Enzyme Interaction : The compound has been investigated for its interactions with specific enzymes such as alcohol dehydrogenases. These interactions are crucial for understanding its metabolic pathways and potential therapeutic applications .

The mechanisms through which this compound exerts its biological effects may include:

  • Enzyme Inhibition : By binding to active sites on enzymes, it can modulate their activity, potentially leading to altered metabolic pathways.
  • Cellular Pathway Modulation : The compound may influence signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells .

Case Studies and Research Findings

  • Anticancer Activity : A study highlighted that related compounds with similar structures exhibited potent activity against MCF-7 human breast cancer cells, with IC50 values ranging from 0.075 to 0.620 µM . This suggests a promising avenue for further research into this compound's anticancer properties.
  • Antimicrobial Efficacy : Investigations into the antimicrobial properties of chlorinated phenols indicate that these compounds can inhibit the growth of various pathogens, showcasing their potential as therapeutic agents in treating infections .

Comparative Analysis with Similar Compounds

Compound NameStructureIC50 (µM)Biological Activity
This compoundStructureTBDAntimicrobial, Anticancer
4-Ethoxy-3-methoxyphenylmethanolStructure0.034Antimalarial
3-Ethoxy-4-methylphenolStructureTBDAnticancer

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Chloro-4-ethoxyphenyl)methanol
Reactant of Route 2
(3-Chloro-4-ethoxyphenyl)methanol

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